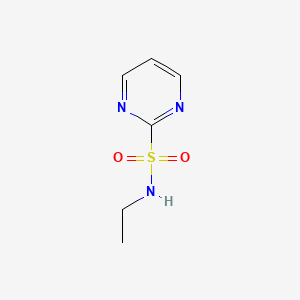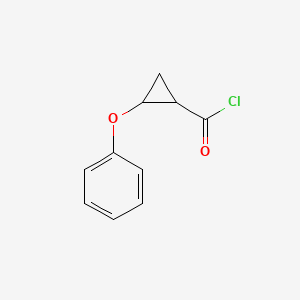
2-Phenoxycyclopropane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxycyclopropane-1-carbonyl chloride: is an organic compound that features a cyclopropane ring substituted with a phenoxy group and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxycyclopropane-1-carbonyl chloride typically involves the reaction of 2-phenoxycyclopropane-1-carboxylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
2-Phenoxycyclopropane-1-carboxylic acid+Thionyl chloride→2-Phenoxycyclopropane-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The carbonyl chloride group in 2-Phenoxycyclopropane-1-carbonyl chloride is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the compound undergoes hydrolysis to form 2-phenoxycyclopropane-1-carboxylic acid and hydrogen chloride.
Reduction: The compound can be reduced to 2-phenoxycyclopropane-1-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Major Products:
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Phenoxycyclopropane-1-carboxylic acid.
Reduction: 2-Phenoxycyclopropane-1-methanol.
Scientific Research Applications
Chemistry: 2-Phenoxycyclopropane-1-carbonyl chloride is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of cyclopropane-containing compounds, which are valuable in medicinal chemistry.
Biology: The compound can be used to modify biomolecules through acylation reactions, potentially altering their biological activity and stability.
Medicine: Derivatives of this compound may exhibit pharmacological properties, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The primary mechanism of action for 2-Phenoxycyclopropane-1-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The phenoxy group can also participate in electronic interactions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Cyclopropane-1-carbonyl chloride: Lacks the phenoxy group, making it less versatile in terms of electronic interactions.
2-Phenoxypropanoic acid: Contains a carboxylic acid group instead of a carbonyl chloride, leading to different reactivity.
Phenylcyclopropane: Lacks the carbonyl chloride group, making it less reactive towards nucleophiles.
Uniqueness: 2-Phenoxycyclopropane-1-carbonyl chloride is unique due to the presence of both the phenoxy group and the carbonyl chloride group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
90797-97-0 |
|---|---|
Molecular Formula |
C10H9ClO2 |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
2-phenoxycyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO2/c11-10(12)8-6-9(8)13-7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
InChI Key |
QULPVACMFCIEGY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1OC2=CC=CC=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



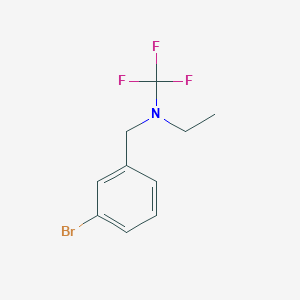
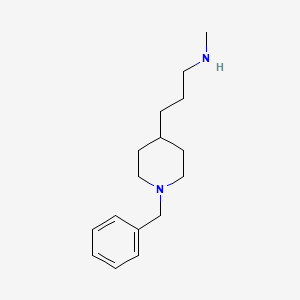
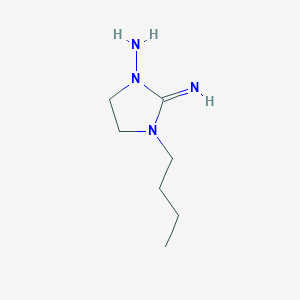
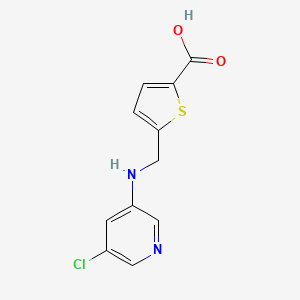
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 1,6,7,8,9,9a-hexahydro-6-methyl-4-oxo-](/img/structure/B13969889.png)
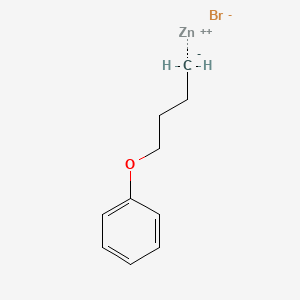
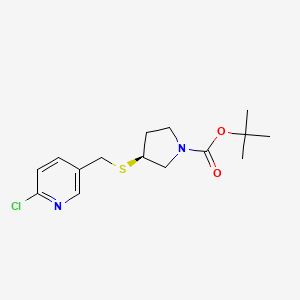
![O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B13969913.png)
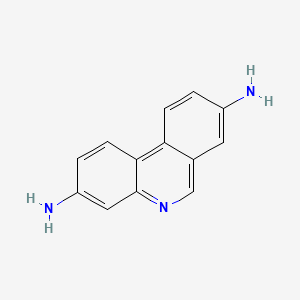
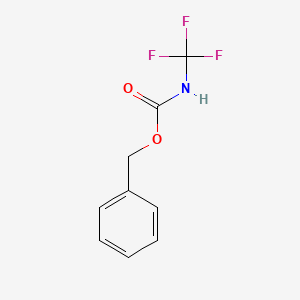
![5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13969938.png)
![6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine](/img/structure/B13969940.png)
